1-(Azetidin-1-yl)butan-2-ol
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry
Azetidines, and other four-membered nitrogen heterocycles, are prevalent structural motifs in a wide array of biologically active compounds and are considered privileged scaffolds in drug discovery. researchgate.netresearchgate.net Their incorporation into molecular structures can impart favorable pharmacokinetic properties. researchgate.net An analysis of FDA-approved drugs reveals that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their importance in pharmaceuticals. acs.org
These heterocycles are key components in various therapeutic agents, including anticancer, anti-inflammatory, antifungal, and antibacterial agents. ijnrd.org The nitrogen atom within the heterocyclic ring can participate in crucial intermolecular interactions, such as hydrogen bonding, which is often vital for a drug's mechanism of action. tezu.ernet.in
Historical Context and Challenges in Azetidine (B1206935) Synthesis
Historically, the synthesis of azetidines has been challenging due to the inherent ring strain of the four-membered ring. clockss.orgacs.org This strain makes the formation of the ring energetically unfavorable. bham.ac.uk Consequently, early synthetic methods were often limited and required multi-step sequences or the use of pre-functionalized starting materials. researchgate.net
Common strategies for constructing the azetidine ring include the intramolecular cyclization of γ-amino halides or alcohols, the reduction of β-lactams (azetidin-2-ones), and [2+2] cycloaddition reactions. acs.orgresearchgate.net The displacement of a leaving group by a nitrogen nucleophile remains one of the oldest and most frequently used methods for forming the azetidine ring. clockss.org Despite these challenges, significant progress has been made in developing more efficient and stereoselective methods for azetidine synthesis. researchgate.net
Unique Reactivity Profile Attributed to Ring Strain
The reactivity of azetidines is largely governed by their considerable ring strain, estimated to be around 25.2 kcal/mol. researchgate.netrsc.org This strain, while making them challenging to synthesize, also renders them susceptible to ring-opening reactions, providing a pathway to more complex, functionalized acyclic amines or larger heterocyclic systems. rsc.orgrsc.org
However, the azetidine ring is notably more stable than its three-membered counterpart, aziridine, which allows for easier handling and selective activation for chemical transformations. researchgate.netrsc.org This balance of stability and reactivity makes azetidines versatile synthetic intermediates. rsc.orgijmrset.com The reactivity can be influenced by substituents on the ring; for instance, electron-donating groups can activate the azetidine for ring-opening. acs.org
Role of Amino Alcohols as Synthetic Building Blocks
Amino alcohols are a vital class of organic compounds containing both an amine and a hydroxyl group. alfa-chemistry.com This bifunctionality allows them to serve as versatile building blocks in organic synthesis. alfa-chemistry.comnih.gov They are integral components of many biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.net
Enantiomerically pure amino alcohols are particularly valuable as chiral auxiliaries and ligands in asymmetric catalysis, enabling the stereocontrolled synthesis of complex molecules. alfa-chemistry.com They can be derived from readily available natural sources like amino acids. alfa-chemistry.comiris-biotech.de The synthesis of amino alcohols has traditionally relied on the derivatization of the chiral pool of amino acids, but more direct asymmetric methods are continually being developed. diva-portal.org
General Academic Positioning of 1-(Azetidin-1-yl)butan-2-ol within these Classes
The compound this compound itself is not extensively documented in the primary scientific literature. However, its constituent parts—the azetidine ring and the amino alcohol moiety—are well-established and significant in their own right. The synthesis of a related compound, (1-Benzyl-2-phenylazetidin-3-yl)butan-1-ol, has been reported, suggesting that synthetic routes to such structures are feasible. nih.govacs.org
Given the known properties of its components, this compound can be positioned as a potentially valuable building block. The azetidine portion offers a strained, conformationally restricted scaffold that can be exploited in medicinal chemistry or as a synthetic handle for further transformations. The butan-2-ol side chain introduces a chiral center and a hydroxyl group that can be used for further functionalization or to modulate the molecule's physical and biological properties. The 3-(azetidin-1-yl)propan-1-amine (B1283606) moiety, a similar structure, is noted as being present in various potentially pharmacologically-active molecules and in the design of metal-complexing agents. researchgate.net
The combination of the strained azetidine ring and the functionalized amino alcohol side chain in this compound presents a unique chemical entity. Its academic interest lies in the exploration of its synthesis, reactivity, and potential applications, drawing upon the rich chemistry of both azetidines and amino alcohols.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(azetidin-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-2-7(9)6-8-4-3-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
OWKUQAFMGZPDQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCC1)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Ring-Opening Reactions of Azetidines
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is subject to ring-opening reactions that are driven by the relief of ring strain. These reactions are a cornerstone of their synthetic utility but can also represent decomposition pathways. The stability and reactivity of the azetidine ring are significantly influenced by the substituents on the nitrogen atom and the ring carbons. For ring-opening to occur, the azetidine typically requires activation, either through protonation or Lewis acid coordination to the nitrogen atom, or by converting it into a quaternary azetidinium salt. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.
Nucleophilic and Electrophilic Ring-Opening Pathways
Nucleophilic Ring-Opening: This is the most common pathway for azetidine ring-opening. It involves the activation of the azetidine followed by an attack from a nucleophile. A wide range of nucleophiles can be employed, including:
Halide Ions : Tetraalkylammonium halides, in the presence of a Lewis acid like BF₃·OEt₂, can open N-activated azetidines to produce 1,3-haloamines in excellent yields.
Oxygen Nucleophiles : Alcohols, alkoxides, and acetates can act as nucleophiles. The Lewis acid-mediated reaction of 2-aryl-N-tosylazetidines with various alcohols provides a direct route to 1,3-amino ethers.
Nitrogen Nucleophiles : Amines and azide (B81097) anions are effective nucleophiles for opening azetidinium ions.
Carbon Nucleophiles : Organometallic reagents and enolates can also serve as nucleophiles, though this is less common.
The process typically starts with the formation of an azetidinium ion, for example, through protonation by a Brønsted acid or coordination to a Lewis acid. This strained intermediate is then attacked by the nucleophile in an SN2 fashion.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines
| Azetidine Type | Activating Agent | Nucleophile | Product Type | Ref |
|---|---|---|---|---|
| 2-Aryl-N-tosylazetidine | Lewis Acid (e.g., Cu(OTf)₂) | Alcohols | 1,3-Amino ether | |
| N-Sulfonylazetidine | Lewis Acid (e.g., BF₃·OEt₂) | Halide ions (R₄N⁺X⁻) | 1,3-Haloamine | |
| Substituted Azetidinium Salt | (Pre-formed salt) | Azide, Benzylamine, Acetate | Functionalized linear amines | |
| 2-Aryl-N-tosylazetidine | Lewis Acid (e.g., ZnI₂) | Iodide | γ-Iodoamine |
Electrophilic Ring-Opening: While less common, this pathway involves the azetidine itself acting as a nucleophile. The nitrogen atom's lone pair can attack a strong electrophile. However, the more prevalent reactions involve the activation of the azetidine to make it susceptible to nucleophilic attack. True electrophilic ring-opening where an external electrophile attacks a C-C or C-N bond of the neutral ring is not a typical reaction pathway due to the low nucleophilicity of these bonds. Instead, reactions are initiated by electrophilic activation at the nitrogen atom.
For 1-(azetidin-1-yl)butan-2-ol, the nitrogen atom is a tertiary amine and can be readily activated by protonation or Lewis acids, initiating the nucleophilic ring-opening cascade. An intramolecular reaction is also conceivable, where the hydroxyl group of the butan-2-ol chain could, under certain acidic conditions, act as an internal nucleophile to attack the activated azetidine ring, although this would lead to a thermodynamically less favorable fused ring system.
Reactions of the Butan-2-ol Moiety
The butan-2-ol side chain of this compound contains a secondary hydroxyl group, which is a versatile functional group capable of undergoing a variety of transformations. These reactions are central to modifying the properties of the molecule and are analogous to those of other secondary alcohols, particularly other β-amino alcohols.
Hydroxyl Group Activation and Derivatization
The hydroxyl group is a poor leaving group, and its activation is a prerequisite for nucleophilic substitution reactions. Activation is typically achieved by converting the hydroxyl group into a better leaving group, such as a sulfonate ester or a halide.
Esterification : The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides. A common derivatization method for amine and alcohol functionalities is benzoylation using benzoyl chloride in a base-catalyzed Schotten-Baumann reaction. This converts the alcohol to a benzoate (B1203000) ester.
Formation of Sulfonate Esters : This is one of the most common methods for activating an alcohol. The reaction with sulfonyl chlorides, such as tosyl chloride (TsCl), mesyl chloride (MsCl), or triflic anhydride (B1165640) (Tf₂O), in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, converts the alcohol into the corresponding tosylate, mesylate, or triflate. These are excellent leaving groups, facilitating subsequent substitution reactions. The formation of sulfonate esters is a widely used strategy for the formal dehydration of alcohols.
Halogenation : The hydroxyl group can be replaced by a halogen atom. Reagents like thionyl chloride (SOCl₂) can convert the alcohol to an alkyl chloride, while phosphorus tribromide (PBr₃) can yield an alkyl bromide.
These derivatization reactions are crucial for further functionalization of the butan-2-ol side chain. For β-amino alcohols, these derivatives are used to enhance chelating abilities or to introduce steric directing effects for applications in asymmetric synthesis.
Table 2: Common Derivatization Reactions for Secondary Alcohols
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) |
| Mesylation | Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) |
| Acylation | Acetyl chloride (AcCl) | Acetate Ester (-OAc) |
| Benzoylation | Benzoyl chloride (BzCl) | Benzoate Ester (-OBz) |
| Halogenation | Thionyl chloride (SOCl₂) | Chloride (-Cl) |
Dehydration Reactions and Alkene Formation
The elimination of water from the butan-2-ol moiety results in the formation of an alkene. This dehydration is typically acid-catalyzed or proceeds via a two-step process involving activation of the hydroxyl group followed by an elimination reaction.
Acid-Catalyzed Dehydration : Treatment with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at high temperatures can promote the elimination of water. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond. For this compound, this reaction would likely be complicated by the protonation of the basic azetidine nitrogen.
Elimination via Sulfonate Esters : A more controlled method for dehydration involves the formation of a sulfonate ester (e.g., tosylate or mesylate) as described in 3.2.1. Subsequent treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) induces an E2 elimination reaction to form the alkene. The regioselectivity of this elimination is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate.
For this compound, dehydration would lead to a mixture of isomeric alkenes: 1-(azetidin-1-yl)but-1-ene and 1-(azetidin-1-yl)but-2-ene. The specific conditions of the reaction would determine the major product. The synthesis of such alkenes can also be achieved through other routes, for instance, the cyclodehydration of related amino alcohols can sometimes lead to cyclic amine products rather than simple alkenes, highlighting the competing reaction pathways available to such polyfunctional molecules.
Transformations of the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring in this compound is a tertiary amine, making it a nucleophilic and basic center. Its reactivity is central to many transformations of the molecule, including the ring-opening reactions discussed previously (Section 3.1).
N-Quaternization : As a tertiary amine, the azetidine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt, specifically an azetidinium salt. This reaction introduces a permanent positive charge on the nitrogen atom and significantly activates the azetidine ring towards nucleophilic attack and ring-opening. The formation of azetidinium salts is a key step in many ring-opening procedures.
N-Oxide Formation : The nitrogen atom can be oxidized by reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. Azetidine N-oxides are versatile intermediates in their own right and can undergo rearrangements or be used in cycloaddition reactions.
Coordination with Lewis Acids : The lone pair of electrons on the nitrogen atom can coordinate with Lewis acids (e.g., BF₃, ZnI₂, Cu(OTf)₂). This coordination is often the initial step in Lewis acid-catalyzed reactions, serving to activate the azetidine ring for nucleophilic ring-opening by increasing the electrophilicity of the ring carbons.
These transformations of the nitrogen atom are fundamental not only for altering the electronic properties of the azetidine ring but also for initiating its characteristic ring-opening reactions, which unlock a path to diverse, functionalized linear amine structures.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the azetidine ring in this compound is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an electrophilic carbon.
N-Alkylation involves the reaction with alkyl halides or other alkylating agents. This process can lead to the formation of a quaternary azetidinium salt. However, due to the strain of the four-membered ring, these quaternary salts can be unstable and may undergo subsequent ring-opening reactions, especially with reactive alkyl halides or under harsh conditions. ugent.bethieme-connect.com For instance, reaction with alkyl bromides can lead to the formation of 3-halo-1-aminopropane derivatives through ring cleavage. The rate of this ring cleavage is often determined by the rate of quaternization of the azetidine nitrogen. thieme-connect.com Softer alkylating agents and controlled reaction times may allow for the isolation of the N-alkylated azetidine. thieme-connect.com
N-Acylation occurs when this compound is treated with acylating agents such as acyl chlorides or anhydrides. This reaction is generally rapid and leads to the formation of the corresponding N-acyl azetidine. The resulting amide is typically more stable than the corresponding N-alkylated quaternary salt. The introduction of an electron-withdrawing acyl group decreases the nucleophilicity of the nitrogen atom, making the N-acylated product less susceptible to further reactions at the nitrogen. thieme-connect.com
Table 1: Representative N-Alkylation and N-Acylation Reactions of Azetidines
| Reaction Type | Reagent | Product Type | Typical Conditions |
| N-Alkylation | Methyl Iodide | N-Methylazetidinium Iodide | Room Temperature |
| N-Alkylation | Benzyl (B1604629) Bromide | N-Benzylazetidinium Bromide or Ring-Opened Product | Varies, can lead to ring opening |
| N-Acylation | Acetyl Chloride | N-Acetylazetidine | 0 °C to Room Temperature, often with a base |
| N-Acylation | Benzoyl Chloride | N-Benzoylazetidine | 0 °C to Room Temperature, often with a base |
This table presents generalized reactions for azetidines based on available literature. Specific outcomes for this compound may vary.
Formation of N-Protected Derivatives
To modulate the reactivity of the azetidine nitrogen and to facilitate other chemical transformations on the molecule, the nitrogen atom of this compound can be protected. The formation of N-protected derivatives is a common strategy in organic synthesis. Common protecting groups for secondary amines, such as the azetidine nitrogen, include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups (e.g., tosyl).
The introduction of these protecting groups is typically achieved by reacting this compound with the corresponding chloroformate (e.g., di-tert-butyl dicarbonate (B1257347) for Boc, benzyl chloroformate for Cbz) or sulfonyl chloride (e.g., p-toluenesulfonyl chloride for tosyl) in the presence of a base. These protecting groups can render the nitrogen atom less nucleophilic and can influence the stereochemical outcome of subsequent reactions. ugent.be The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its eventual removal.
Table 2: Common N-Protecting Groups for Azetidines
| Protecting Group | Reagent for Introduction |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) |
| p-Toluenesulfonyl (Tosyl, Ts) | p-Toluenesulfonyl chloride (TsCl) |
This table provides examples of common protecting groups used for amines, applicable to the azetidine nitrogen of the target compound.
Investigating Reaction Pathways and Intermediates (e.g., Aziridinium (B1262131) Ions)
The transformation of azetidines, particularly under conditions that promote ring strain release, can involve intriguing reaction pathways and transient intermediates. A key intermediate that has been proposed in the chemistry of related strained nitrogen heterocycles is the aziridinium ion . mdpi.comresearchgate.netarkat-usa.org
While azetidines are four-membered rings, under certain reaction conditions, particularly those involving intramolecular cyclizations or rearrangements of substituted azetidines, the formation of a transient, highly strained tricyclic system that resembles or can rearrange through an aziridinium-like species might be considered. However, the more direct and well-documented pathway for reactions of N-substituted azetidines involves the formation of a quaternary azetidinium ion . ugent.bethieme-connect.com
Activation of the azetidine nitrogen through protonation or, more commonly, N-alkylation with an alkyl halide, generates an azetidinium salt. ugent.bethieme-connect.com This quaternization significantly increases the strain and electrophilicity of the ring carbons. The resulting azetidinium ion is then susceptible to nucleophilic attack, which leads to ring opening. ugent.be The regioselectivity of the ring opening is influenced by steric and electronic factors of the substituents on the azetidine ring and the nature of the nucleophile. thieme-connect.com
For instance, in the presence of a halide nucleophile (from the alkyl halide reagent), the nucleophile will attack one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a γ-haloamine. thieme-connect.com The possibility of an aziridinium ion intermediate is more frequently discussed in the context of the rearrangement of 2-(halomethyl)aziridines or the reactions of β-amino alcohols that can lead to aziridines. In the case of this compound, the direct involvement of an aziridinium ion in its typical reactions is less likely than the formation of an azetidinium ion intermediate that subsequently undergoes ring-opening.
Structural Elucidation and Conformational Analysis Methodologies
Advanced Spectroscopic Techniques for Structural Assignment (Focus on Methodology)
Spectroscopic methods are fundamental to determining the molecular structure of 1-(Azetidin-1-yl)butan-2-ol. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that can be translated into a detailed structural map.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the spatial proximity of atoms. In the analysis of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
¹H NMR: This technique provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals corresponding to the protons on the azetidine (B1206935) ring, the butanol chain, and the hydroxyl group would be observed. The chemical shifts, integration of peak areas, and spin-spin coupling patterns reveal the number of different types of protons and their neighboring atoms. docbrown.info For instance, the protons on the carbon bearing the hydroxyl group would appear as a multiplet due to coupling with adjacent protons.
¹³C NMR: This experiment identifies the different carbon environments within the molecule. Each unique carbon atom in this compound, from the azetidine ring to the butyl chain, will produce a distinct resonance. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. nih.gov
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other, helping to trace the proton network through the butanol chain and within the azetidine ring. rsc.org HSQC correlates each proton with the carbon atom to which it is directly attached, confirming the carbon framework.
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for conformational analysis. acs.org These experiments detect protons that are close in space, even if they are not directly bonded. This information is vital for determining the preferred conformation of the butanol side chain relative to the azetidine ring and the puckering of the four-membered ring itself. nih.gov
A representative, though not specific to this exact molecule, set of expected NMR data is presented below:
Table 1: Hypothetical NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | -OH | Variable (e.g., 2.0-4.0) | Singlet (broad) | - |
| CH(OH) | ~3.5-3.8 | Multiplet | ~6-8 | |
| CH₂ (azetidine, adjacent to N) | ~3.0-3.4 | Triplet | ~7 | |
| CH₂ (azetidine, β to N) | ~2.0-2.3 | Multiplet | ~7 | |
| N-CH₂ | ~2.4-2.8 | Multiplet | ~7 | |
| CH₂ (butyl) | ~1.3-1.6 | Multiplet | ~7 | |
| CH₃ | ~0.9 | Triplet | ~7 | |
| ¹³C NMR | C(OH) | ~65-75 | ||
| C (azetidine, adjacent to N) | ~50-60 | |||
| C (azetidine, β to N) | ~15-25 | |||
| N-CH₂ | ~55-65 | |||
| CH₂ (butyl) | ~25-35 | |||
| CH₃ | ~10-15 |
Note: This table is illustrative and actual values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) provides the molecular weight of this compound and offers clues to its structure through analysis of its fragmentation patterns.
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision. rsc.org This allows for the unambiguous determination of the molecular formula, C₇H₁₅NO, by comparing the measured mass to the calculated masses of possible elemental compositions.
Fragmentation Analysis: In the mass spectrometer, the molecule is ionized and breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom of the azetidine ring or the oxygen atom of the hydroxyl group. libretexts.org
Loss of a neutral molecule: Dehydration (loss of H₂O) from the alcohol moiety is a common fragmentation pathway for alcohols. libretexts.org
Ring opening: The strained azetidine ring may open, leading to characteristic fragment ions.
The analysis of these fragments helps to piece together the different components of the molecule. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. rsc.org For this compound, the IR spectrum would be expected to show characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. docbrown.info
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.
C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring typically appears in the 1000-1250 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the secondary alcohol would be observed in the 1050-1150 cm⁻¹ range. docbrown.info
The presence of these specific bands provides strong evidence for the key functional groups within this compound.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
When a single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. nih.gov This technique involves diffracting X-rays off the crystal lattice, which produces a diffraction pattern that can be mathematically reconstructed into a detailed model of the electron density of the molecule.
This method can unambiguously determine:
Connectivity: The precise bonding arrangement of all atoms.
Bond lengths and angles: Accurate measurements of the distances between atoms and the angles between bonds.
Relative Stereochemistry: The spatial arrangement of the substituents at the chiral center (the carbon bearing the hydroxyl group) relative to the conformation of the azetidine ring.
Absolute Stereochemistry: Through anomalous dispersion techniques (the Bijvoet method), the absolute configuration (R or S) of the chiral center can be determined without the need for a known chiral reference. nih.govresearchgate.net
The crystallographic data would also reveal the conformation of the molecule in the solid state, including the pucker of the azetidine ring and the orientation of the butanol side chain. researchgate.netuni-muenchen.de
Conformational Analysis of the Azetidine Ring System
The four-membered azetidine ring is a key structural feature of this compound. Its conformation is a balance between angle strain and torsional strain. researchgate.netnih.gov
Ring Pucker and Strain Energy Considerations
Unlike a planar cyclobutane, the azetidine ring is typically puckered to alleviate torsional strain between adjacent hydrogen atoms. rsc.org This puckering results in a non-planar conformation. nih.gov The degree of puckering is often described by a dihedral angle. The ring strain energy of azetidine is significant, estimated to be around 25.2 kcal/mol, which is comparable to that of cyclobutane. researchgate.netrsc.org This inherent strain influences the reactivity of the ring. researchgate.netwikipedia.org
The presence of the butan-2-ol substituent on the nitrogen atom can influence the puckering of the azetidine ring. The bulky substituent may favor a particular puckered conformation to minimize steric interactions. researchgate.net Computational modeling and advanced NMR techniques like NOESY are instrumental in studying these conformational preferences in solution. aip.org
Influence of Substituents on Conformation
The conformation of this compound, like other β-amino alcohols, is significantly governed by the interplay of steric and electronic effects, which are largely dictated by the nature and position of substituents on the molecule. A primary determinant of its three-dimensional structure is the potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl group proton and the lone pair of electrons on the azetidine nitrogen atom (O–H···N). The strength and prevalence of this interaction, which favors a folded or gauche conformation, can be modulated by substituents on either the azetidine ring or the butan-2-ol backbone.
Electronic Effects of Substituents:
Substituents can alter the electron density at the nitrogen and oxygen atoms, thereby influencing the strength of the O–H···N intramolecular hydrogen bond.
Substituents on Nitrogen: The introduction of electron-donating groups (EDGs) on the nitrogen atom of an amino alcohol generally enhances the strength of the IMHB. arxiv.org For instance, replacing a hydrogen atom on a primary or secondary amine with alkyl groups (e.g., methyl, ethyl) increases the electron density on the nitrogen, making it a stronger hydrogen bond acceptor. This increased bond strength makes the folded conformation more stable. arxiv.org Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen, weaken the hydrogen bond, and potentially favor a more extended conformation.
Substituents on the Carbon Skeleton: The placement of electron-withdrawing substituents, such as halogens (F, Cl, Br), on the carbon atoms adjacent to the hydroxyl or amino groups also significantly alters the IMHB strength. mdpi.com Substitution at the α-position relative to the hydroxyl group leads to a notable strengthening of the O–H···N bond. mdpi.com In contrast, substitution at the α-position to the amino group tends to weaken this same interaction. mdpi.com This highlights how the specific placement of a substituent can have opposing effects on the conformational preference.
The following table, derived from computational studies on analogous amino alcohols, illustrates how N-alkylation affects properties related to the intramolecular hydrogen bond.
| Compound Type (Analogous to) | Substituent on N | O-H···N Distance (Å) | O-H···N Angle (°) | Calculated H-Bond Energy (kcal/mol) |
|---|---|---|---|---|
| Primary Amino Alcohol | -H, -H | 2.103 | 121.2 | -4.11 |
| Secondary Amino Alcohol | -H, -CH₃ | 1.968 | 134.4 | -5.61 |
| Tertiary Amino Alcohol (like Azetidinyl) | -CH₃, -CH₃ | 1.979 | 137.9 | -5.74 |
| Tertiary Amino Alcohol (like Azetidinyl) | -CH₂CH₃, -CH₂CH₃ | 1.996 | 140.2 | -5.79 |
Steric Effects of Substituents:
Beyond electronic influence, the size and position of substituents introduce steric hindrance that can destabilize certain conformations.
Bulky Groups on Nitrogen: While alkyl groups on the nitrogen are electron-donating, their increasing size can introduce steric strain that counteracts the stabilizing effect of the hydrogen bond. arxiv.org For example, progressing from dimethyl to diethyl substitution on the nitrogen can cause a slight increase in the O-H···N bond distance due to steric hindrance. arxiv.org In the case of this compound, the cyclic nature of the azetidine ring imposes a specific geometric constraint, but substituents on the ring itself would play a significant role.
Substituents on the Azetidine Ring: Research on substituted azetidines shows that substituents dramatically influence the ring's conformation and the orientation of appended groups. nih.govnih.gov For example, studies on azetidine-containing fluorescent purine (B94841) analogs demonstrated that substituents at the 3-position of the azetidine ring directly impact the molecule's electronic properties and, by extension, its conformation. nih.gov The electronic influence of these substituents can be quantified using Hammett constants, which correlate with observed properties like fluorescence, indicating a clear structure-conformation-property relationship.
The table below shows various substituents placed on an azetidine ring in a related study and their corresponding Hammett inductive constants, which provide a measure of their electron-donating or -withdrawing nature.
| Substituent on Azetidine Ring | Hammett Constant (σ₁) | Electronic Effect |
|---|---|---|
| -H | 0.00 | Neutral |
| -OH | 0.25 | Inductively Withdrawing |
| -F, -F (gem-difluoro) | 0.54 | Strongly Inductively Withdrawing |
Substituents on the Butanol Chain: Bulky groups on the butan-2-ol chain, particularly at the C1, C2, or C3 positions, would create steric repulsion that could influence the torsional angles around the C1-C2 and C2-N bonds. This could force the molecule into a conformation where the hydroxyl and azetidine groups are further apart, weakening or preventing the formation of the intramolecular hydrogen bond. The relative stereochemistry of substituents, if present, would also be a critical factor in determining the most stable conformation. researchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of chemical reactions. For the synthesis of 1-(azetidin-1-yl)butan-2-ol, which likely involves the ring-opening of an epoxide (e.g., 1,2-epoxybutane) by azetidine (B1206935), these calculations can illuminate the reaction pathway, including the structures of transition states and intermediates.
The formation of the azetidine ring itself or the reaction of azetidine with other molecules can be computationally modeled to understand the energy barriers and the geometry of the transition states. For instance, in related syntheses of azetidines, computational studies have been used to determine why certain cyclization pathways are favored over others. DFT calculations have shown that a 4-exo-dig radical cyclization of ynamides to form azetidines is kinetically favored over a 5-endo-dig pathway nih.gov. This type of analysis involves locating the transition state on the potential energy surface and calculating its energy relative to the reactants and products. A similar approach could be applied to model the nucleophilic attack of azetidine on 1,2-epoxybutane (B156178) to form this compound, identifying the transition state for the ring-opening of the epoxide.
In other studies, the Norrish–Yang cyclization, a photochemical method for synthesizing azetidinols, involves a 1,5-hydrogen abstraction followed by ring closure via a 1,4-biradical intermediate beilstein-journals.org. Theoretical calculations can be employed to study the electronic states and geometries of these intermediates and transition states, providing a deeper understanding of the photochemical reaction mechanism beilstein-journals.org.
Many chemical reactions can yield multiple products, and computational chemistry is crucial for predicting and explaining the observed regioselectivity and stereoselectivity. The reaction between azetidine and a substituted epoxide like 1,2-epoxybutane can result in nucleophilic attack at either of the two epoxide carbons.
Computational studies on the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines have demonstrated the power of DFT in explaining regioselectivity nih.govfrontiersin.orgdntb.gov.ua. These studies suggest that the coordination of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), with the substrate plays a crucial role in determining which carbon atom is attacked by the amine nih.govfrontiersin.org. By calculating the activation energies for the different possible pathways, researchers can predict the major product. For the synthesis of this compound, DFT calculations could model the attack of the azetidine nitrogen on both C1 and C2 of the protonated or Lewis acid-activated 1,2-epoxybutane. These calculations would likely show a lower activation energy for the attack at the less sterically hindered carbon, explaining the typical regioselectivity observed in such reactions.
Furthermore, quantum chemical investigations have been able to provide a quantum mechanical and structural explanation for Baldwin's rules in the ring-opening of oxiranes, which is directly relevant to understanding the regioselectivity in the formation of substituted azetidines acs.org.
Molecular Modeling and Docking Studies (Purely Theoretical, Non-Clinical Focus)
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. One of the most prominent applications is molecular docking, which predicts the preferred orientation of one molecule when bound to a second. While often used in drug discovery, the principles of molecular docking are purely theoretical and can be applied to understand the non-covalent interactions of this compound with a hypothetical host molecule or surface.
In a typical docking study, a three-dimensional model of this compound would be generated and its conformational space explored. A hypothetical receptor binding site would also be defined. A docking algorithm would then systematically place the ligand (this compound) in the binding site in various orientations and conformations, scoring each pose based on a force field that estimates the binding affinity. This process can identify the most stable binding mode and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces. For example, studies on other azetidine derivatives have used molecular docking to predict their binding models within enzyme active sites proquest.comcabidigitallibrary.orgrjptonline.orgvistas.ac.inproquest.com. The same methodology could be used in a non-clinical context to study the interaction of this compound with a synthetic receptor or a material surface.
| Parameter | Description | Example Application for this compound |
| Ligand Preparation | Generation of a 3D structure of the molecule and assignment of atomic charges. | A 3D model of this compound would be created and its geometry optimized using a suitable force field or quantum mechanical method. |
| Receptor Preparation | Definition of the binding site of the target molecule. | A hypothetical protein or cyclodextrin (B1172386) with a defined binding pocket could be used as a target. |
| Docking Algorithm | The computational method used to explore the conformational and orientational space of the ligand within the binding site. | A program like AutoDock or GOLD could be used to perform the docking calculations. |
| Scoring Function | A mathematical function used to estimate the binding affinity for a given pose. | The scoring function would evaluate the intermolecular interactions between this compound and the receptor to predict the most favorable binding mode. |
Prediction of Reactivity and Selectivity
Computational models are increasingly being used not only to explain but also to predict the outcomes of chemical reactions. For the synthesis of azetidines, computational approaches can prescreen potential starting materials and reaction conditions to identify those that are most likely to be successful.
A recent study demonstrated the use of computational modeling to guide the synthesis of azetidines via a photocatalyzed reaction thescience.dev. By calculating the frontier molecular orbital energies of a series of alkenes and oximes, researchers were able to develop a computational model that could predict which pairs would react to form azetidines. This predictive approach allows for the rapid screening of substrates without the need for extensive trial-and-error experimentation thescience.dev.
For this compound, a similar predictive model could be developed for its synthesis. This would involve calculating relevant electronic properties (e.g., orbital energies, atomic charges) for a range of epoxides and N-nucleophiles (including azetidine). By correlating these properties with experimentally observed reaction yields and selectivities, a predictive model could be constructed. Such a model could then be used to identify optimal reaction partners and conditions for the synthesis of this and related compounds.
Strain Energy Calculations and Conformational Landscapes
The four-membered azetidine ring possesses significant ring strain, which is a key determinant of its reactivity rsc.orgrsc.org. The reactivity of azetidines is driven by this considerable ring strain, making them more reactive than their five- or six-membered ring counterparts, but more stable than the highly strained three-membered aziridines rsc.orgrsc.org. Computational methods can be used to quantify this strain energy and to explore the conformational landscape of substituted azetidines like this compound.
Strain energy can be calculated using various theoretical methods, including ab initio and DFT calculations acs.org. These calculations typically involve comparing the energy of the cyclic molecule to that of a strain-free acyclic reference compound. The calculated strain energy can then be correlated with the molecule's reactivity, for example, its propensity to undergo ring-opening reactions beilstein-journals.org.
The presence of a substituent on the azetidine nitrogen introduces additional conformational complexity. For this compound, rotation around the C-N bond connecting the butan-2-ol moiety to the azetidine ring, as well as the puckering of the azetidine ring itself, will lead to a complex potential energy surface with multiple energy minima (stable conformers) and transition states. Computational methods can be used to map out this conformational landscape by systematically varying the key dihedral angles and calculating the corresponding energies nih.gov. This type of analysis can identify the lowest energy conformers, which are the most populated at equilibrium, and the energy barriers between them. Understanding the conformational preferences of this compound is important as different conformers may exhibit different reactivities or intermolecular interactions. Studies on other N-substituted heterocycles have shown that the conformational preferences can be influenced by the size of the substituent and the polarity of the solvent researchgate.net.
| Computational Method | Application to this compound | Expected Insights |
| Ab initio/DFT | Calculation of the heat of formation to be compared with an acyclic analogue. | Quantification of the ring strain energy of the azetidine ring. |
| Potential Energy Surface Scan | Systematically rotating the dihedral angles of the butan-2-ol substituent and the azetidine ring. | Identification of stable conformers and the energy barriers for interconversion. |
| Molecular Dynamics Simulation | Simulating the motion of the molecule over time at a given temperature. | Understanding the dynamic conformational behavior of the molecule in different environments. |
Derivatization and Analogue Synthesis
Synthesis of Functionalized 1-(Azetidin-1-yl)butan-2-ol Derivatives
The functionalization of the azetidine (B1206935) ring is a key strategy for creating derivatives of this compound. Due to the inherent ring strain, the synthesis of azetidine derivatives can be challenging, but several effective methods have been developed. medwinpublishers.com General strategies often involve intramolecular cyclization reactions. nih.gov
One prominent approach involves the use of highly strained azabicyclo[1.1.0]butanes (ABBs) as precursors. The strain-release reactivity of ABBs allows for their transformation into a wide variety of highly functionalized azetidines. researchgate.netuni-muenchen.de This method is particularly useful for introducing substituents at various positions of the azetidine ring, which would be difficult to achieve through other means. For instance, a multicomponent reaction strategy leveraging the strain-release ring-opening of azabicyclo[1.1.0]butyl-lithium can drive a nih.govscilit.com-Brook rearrangement, allowing for the sequential addition of three different electrophilic partners to create a diverse library of substituted azetidines. nih.gov
Another versatile method for creating functionalized azetidines is through the electrophilic cyclization of homoallylamines, which proceeds via a 4-exo-tet ring closure. bham.ac.uk Furthermore, the development of new synthetic techniques allows for the creation of conformationally constrained derivatives, such as those containing a bromo-substituted carbon center, which can be further modified through nucleophilic substitution with various carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov
These general methodologies can be adapted to synthesize functionalized derivatives of this compound, allowing for modifications on both the azetidine ring and the butanol side chain to explore structure-activity relationships. The synthesis of fused, bridged, and spirocyclic ring systems containing the azetidine core has also been described, offering pathways to novel and structurally complex derivatives. nih.gov
Table 1: General Strategies for Azetidine Functionalization
| Synthetic Strategy | Precursor/Intermediate | Key Features | Resulting Derivatives |
|---|---|---|---|
| Strain-Release Ring Opening | Azabicyclo[1.1.0]butanes (ABBs) | Highly modular; allows multicomponent reactions. nih.gov | Highly substituted azetidines. researchgate.net |
| Reductive Cyclization | γ-Haloalkyl-imines | Intramolecular cyclization following reduction of the imine. bham.ac.uk | N-substituted azetidines. bham.ac.uk |
| Electrophilic Cyclization | Homoallylamines | Selenium-induced 4-exo-tet ring closure. bham.ac.uk | 1,2,4-trisubstituted azetidines. bham.ac.uk |
| Nucleophilic Substitution | 3-Bromoazetidine-3-carboxylates | Bromo-substituent serves as a handle for functionalization. nih.gov | Derivatives with C, S, O, and N nucleophiles. nih.gov |
Exploration of Chiral Analogues and Diastereomers
The stereochemistry of this compound and its analogues is a critical aspect of its chemical and biological profile. The butan-2-ol side chain contains a chiral center, and additional stereocenters can be introduced on the azetidine ring. Synthetic strategies that control the stereochemical outcome are therefore highly valuable.
Regio- and diastereoselective methods have been developed for the synthesis of versatile alkaloid-type azetidines from simple building blocks. nih.govacs.org These kinetically controlled reactions favor the formation of the strained four-membered ring over thermodynamically more stable five-membered rings. nih.gov Such methods allow for the preparation of specific diastereomers of substituted azetidines.
The diastereoselective synthesis of functionalized azetidine molecules can be achieved through various techniques, including the α-lithiation of N-protected azetidines followed by trapping with an electrophile. uni-muenchen.de This approach allows for the controlled installation of substituents at a specific position relative to existing stereocenters.
Furthermore, the synthesis of fluorinated analogues, such as 2-(trifluoromethyl)azetidines, introduces both a key functional group and a potential chiral center. The synthesis of these compounds can be achieved through a multi-step sequence involving imination, hydride reduction, chlorination, and subsequent base-induced ring closure. ugent.be The exploration of different reducing agents and reaction conditions is crucial for optimizing the stereochemical outcome of such syntheses. ugent.be
Preparation of Azetidine Sulfonyl Fluorides and Related Functionalities
Azetidine sulfonyl fluorides (ASFs) have emerged as versatile and powerful reagents in medicinal chemistry and drug discovery. nih.govacs.org These compounds serve as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govresearchgate.net The synthesis of ASFs provides an attractive alternative to other reactive intermediates like azabicyclo[1.1.0]butane (ABB) reagents. acs.org
The preparation of these sulfonyl fluorides allows for the mild synthesis of a wide range of 3-aryl-3-substituted azetidines. nih.gov Under mild thermal conditions (e.g., 60 °C), the small-ring sulfonyl fluorides are activated and generate reactive intermediates that can be coupled with a broad spectrum of nucleophiles. nih.govnih.gov This process enables the synthesis of azetidine heterocyclic, sulfoximine, and phosphonate derivatives. acs.org
In contrast to more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, allowing them to persist through various reaction conditions before their intended activation. acs.org This stability, combined with their unique reactivity, makes ASFs valuable for late-stage functionalization and the creation of novel pharmacophore motifs. The deFS coupling chemistry is compatible with a range of functionalities and has been used to synthesize numerous drug analogues. nih.gov
Table 2: Reactivity of Azetidine Sulfonyl Fluorides (ASFs)
| Reaction Pathway | Conditions | Activating Species | Coupling Partners | Products |
|---|---|---|---|---|
| Defluorosulfonylation (deFS) | Mild thermal (e.g., 60 °C) nih.gov | Carbocation intermediate acs.org | Broad range of nucleophiles (e.g., amines) nih.gov | 3-substituted azetidines, heterocyclic derivatives nih.gov |
| Sulfur–Fluoride Exchange (SuFEx) | Anionic conditions acs.org | Sulfonyl fluoride (S-F bond) | Nucleophiles | S(VI) derivatives (e.g., sulfonamides, sulfonate esters) acs.org |
Synthesis of Polyamine Ligands Incorporating Azetidine Moieties
The rigid and defined geometry of the azetidine ring makes it an attractive structural element for incorporation into larger, more complex molecules such as polyamine ligands. Azetidine derivatives are considered important intermediates in the synthesis of these ligands. bham.ac.uk These ligands, in turn, can be used to form metal complexes with applications in catalysis.
A notable example is the synthesis of a quadridentate amine ligand that incorporates a four-membered azetidine ring. This was achieved by reacting the tris(benzenesulfonate) of 1,1,1-tris(hydroxymethyl)ethane with 1,2-ethanediamine. scilit.com The structure of this tetramine ligand was confirmed through the crystallographic analysis of its cobalt(III) complexes. The reactivity of the incorporated azetidine ring was further explored in subsequent reactions. scilit.comresearchgate.net
The synthesis of bisazetidines also provides key intermediates for the preparation of enantiomerically pure diamines, amino alcohols, and polyamines. acs.org The constrained nature of the azetidine moiety within a polyamine ligand can influence the coordination geometry and reactivity of the resulting metal complexes, making them useful for applications such as asymmetric catalysis. bham.ac.uk
Role As a Synthetic Intermediate and Building Block Non Prohibited Applications
Utility in the Synthesis of Complex Organic Molecules (excluding drug development focus)
Azetidines, as a class of four-membered N-heterocycles, are important building blocks for creating more complex nitrogen-containing molecules such as amino acids and alkaloids. nih.gov The structure of 1-(Azetidin-1-yl)butan-2-ol incorporates a chiral center at the C2 position of the butyl chain, making it a potentially useful chiral synthon. Enantiomerically pure forms of this compound could be used to introduce specific stereochemistry into larger, more complex target molecules.
The synthetic utility of this compound stems from the reactivity of its two main functional groups:
Azetidine (B1206935) Ring: The nitrogen atom in the azetidine ring can be activated by electrophiles, such as Lewis or Brønsted acids. This activation facilitates nucleophilic attack and subsequent ring-opening, yielding highly functionalized linear amine derivatives. nih.gov This strain-release-driven reactivity provides a pathway to construct complex acyclic structures that would be more challenging to assemble through linear synthesis.
Secondary Alcohol: The hydroxyl group can undergo a range of standard transformations. It can be oxidized to the corresponding ketone, 1-(azetidin-1-yl)butan-2-one, creating an electrophilic center for carbon-carbon bond formation. Alternatively, it can be converted into a good leaving group (e.g., mesylate or tosylate), allowing for nucleophilic substitution reactions to introduce other functionalities.
The development of synthetic methods to produce substituted azetidines is an area of significant interest in organic chemistry. nih.gov For instance, methodologies like the intramolecular aminolysis of 3,4-epoxy amines, catalyzed by lanthanide triflates, have been developed to construct the azetidine ring with an adjacent hydroxyl group, a core structure present in this compound. nih.gov Such synthetic strategies underscore the accessibility and importance of this structural motif. The ability to functionalize the azetidine ring itself, for example through stereoselective C(sp³)–H functionalization, further expands its utility as a scaffold in complex molecule synthesis. rsc.org
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|---|
| Secondary Alcohol | Oxidation | PCC, DMP, or Swern Oxidation | 1-(Azetidin-1-yl)butan-2-one |
| Secondary Alcohol | Esterification | Acyl chloride, Carboxylic acid | Corresponding ester derivative |
| Secondary Alcohol | Conversion to Leaving Group | MsCl, TsCl, pyridine (B92270) | 1-(Azetidin-1-yl)-2-butyl mesylate/tosylate |
| Azetidine Ring | Ring-Opening | H⁺/Nu⁻ (e.g., H₂O, alcohols) | N-(2-hydroxybutyl)-1,3-propanediamine derivatives |
| Azetidine Ring | N-Quaternization | Alkyl halide (e.g., CH₃I) | 1-(2-hydroxybutyl)-1-methylazetidinium iodide |
Potential in Ligand Design for Catalysis
The this compound molecule possesses two potential coordination sites: the nitrogen atom of the azetidine ring and the oxygen atom of the hydroxyl group. This N,O-bidentate motif is common in the design of ligands for transition metal catalysis. The molecule can chelate to a metal center, forming a stable five-membered ring, which can influence the metal's reactivity and selectivity in catalytic transformations.
The chirality inherent at the C2 position is particularly significant. Chiral ligands are crucial for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. By using an enantiomerically pure form of this compound as a ligand, it is possible to create a chiral environment around a metal catalyst. This chiral pocket can then direct the stereochemical outcome of a reaction, favoring the formation of one enantiomer of the product over the other.
While specific applications of this compound as a ligand are not extensively documented, the use of functionalized azetidines in coordination chemistry is established. For example, azetidine derivatives bearing pyridyl substituents have been shown to function as effective tridentate ligands for copper(II) ions. researchgate.net Similarly, other substituted azetidines have been functionalized to create tri-, quadri-, and even sexidentate ligands. researchgate.net This demonstrates the principle that the azetidine framework is a viable scaffold for constructing more elaborate ligand systems. The combination of the azetidine nitrogen and a pendant alcohol group in this compound fits the profile of a precursor for developing novel chiral ligands for asymmetric synthesis.
Use in Material Science or Polymer Chemistry
The strained four-membered ring of azetidine and its derivatives makes them suitable monomers for cationic ring-opening polymerization (CROP). researchgate.net This process can be initiated by various cationic species, leading to the formation of polyamines. utwente.nl In the case of this compound, CROP would result in a polymer chain of poly(trimethylenimine) with pendant 1-methyl-2-hydroxypropyl groups attached to the nitrogen atoms.
The resulting polymer would be a functional polyamine, with the hydroxyl groups offering sites for further modification. These pendant alcohol groups could be used for:
Cross-linking: Reactions between the hydroxyl groups could form cross-links between polymer chains, creating gels or thermoset materials.
Grafting: Other polymer chains could be grafted onto the main polyamine backbone via the hydroxyl groups, leading to the formation of graft copolymers with tailored properties.
Surface Modification: The hydrophilicity of the polymer could be tuned by the presence of the hydroxyl groups, making it potentially useful for coatings or as a material for CO2 adsorption or chelation. utwente.nlrsc.org
The polymerization of azetidines can, in some cases, proceed as a "living" polymerization. researchgate.net This controlled polymerization technique allows for the precise synthesis of polymers with defined molecular weights and low dispersity, as well as the creation of block copolymers. The development of living polymerization methods for azetidine derivatives represents a significant step toward creating advanced polymer architectures. utwente.nl The presence of the butanol substituent on the nitrogen atom of this compound would influence the polymerization kinetics and the properties of the final polymer product. researchgate.net
Future Research Directions
Development of Novel and More Efficient Synthetic Pathways
The synthesis of azetidine-containing molecules is often challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Current synthetic routes to substituted azetidines can be limited by harsh reaction conditions or the need for pre-functionalized starting materials. researchgate.net Future research will likely focus on developing more efficient and versatile synthetic pathways to 1-(azetidin-1-yl)butan-2-ol and its analogs.
Key areas for development include:
Catalytic [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, presents a direct and atom-economical approach to constructing the azetidine (B1206935) ring. researchgate.netspringernature.com Future work could focus on developing visible-light-mediated aza Paternò-Büchi reactions to afford highly functionalized azetidines under mild conditions. springernature.com
C-H Activation/Functionalization: Direct C-H functionalization strategies offer a streamlined approach to building molecular complexity, avoiding the need for pre-functionalized substrates. escholarship.org Research into the direct C-H arylation of azetidines at the C3 position has shown promise for creating stereochemically defined building blocks. semanticscholar.org
Strain-Release Strategies: The use of strained precursors like 1-azabicyclo[1.1.0]butanes has emerged as a powerful method for the synthesis of functionalized azetidines. researchgate.net These reactions take advantage of the release of ring strain to drive the formation of the azetidine core with the concomitant introduction of functional groups at the 1 and 3 positions. researchgate.net
| Synthetic Strategy | Potential Advantages |
| Catalytic [2+2] Cycloadditions | Atom-economical, minimal prefunctionalization. springernature.com |
| C-H Activation/Functionalization | Avoids pre-functionalized substrates, increases efficiency. escholarship.org |
| Strain-Release Synthesis | Allows for double functionalization in one step. researchgate.net |
Expanding the Scope of Functionalization and Derivatization
The functional groups present in this compound, namely the azetidine ring and the secondary alcohol, provide opportunities for a wide range of chemical modifications. Future research will aim to explore these possibilities to generate a diverse library of derivatives with potentially new and interesting properties.
Potential avenues for functionalization include:
N-Functionalization of the Azetidine Ring: The nitrogen atom of the azetidine ring can be a site for various transformations, including alkylation, arylation, and acylation, to introduce a wide array of substituents.
C-Functionalization of the Azetidine Ring: The carbon atoms of the azetidine ring, particularly at the 2- and 3-positions, can be functionalized. Methods such as metalation followed by electrophilic trapping can be employed to introduce substituents. researchgate.net
Derivatization of the Hydroxyl Group: The secondary alcohol in the butanol side chain can be converted to other functional groups, such as esters, ethers, and halides, providing further opportunities for diversification.
Stereoselective Synthesis: Developing stereoselective methods for the functionalization of the azetidine ring and the chiral center of the butan-2-ol moiety will be crucial for accessing specific stereoisomers, which is often critical for biological applications. uni-muenchen.de
Advanced Mechanistic Studies using Spectroscopic and Computational Approaches
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods. Future research in this area will likely involve a combination of advanced spectroscopic techniques and computational modeling.
Areas of focus will include:
In-situ Spectroscopic Analysis: Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.
Advanced Mass Spectrometry Techniques: Photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful tools for the sensitive and selective detection of elusive reactive intermediates in catalytic reactions. rsc.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. These theoretical insights can guide experimental design and lead to the development of more efficient and selective catalysts.
Exploration of New Applications in Synthetic Chemistry and Materials Science
The unique properties of the azetidine ring, such as its ability to act as a rigid scaffold and a bioisostere for larger rings, suggest that this compound and its derivatives could have a wide range of applications. springernature.comresearchgate.net
Potential future applications include:
Medicinal Chemistry: Azetidine-containing compounds have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. medwinpublishers.com Derivatives of this compound could be synthesized and screened for their potential as novel therapeutic agents.
Catalysis: The nitrogen atom of the azetidine ring could act as a ligand for metal catalysts, or the entire molecule could serve as a chiral auxiliary in asymmetric synthesis.
Materials Science: The incorporation of the rigid azetidine scaffold into polymers or other materials could lead to novel properties. For instance, azetidine-containing materials could find applications as antioxidants. semanticscholar.org
| Application Area | Potential Role of this compound Derivatives |
| Medicinal Chemistry | Scaffolds for the development of new drugs with various therapeutic activities. medwinpublishers.com |
| Catalysis | Ligands for metal catalysts or chiral auxiliaries. |
| Materials Science | Building blocks for polymers with unique properties or as antioxidant additives. semanticscholar.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
